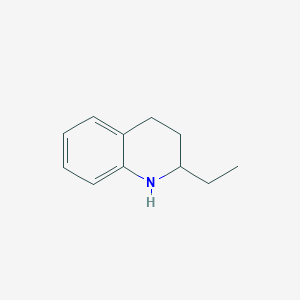

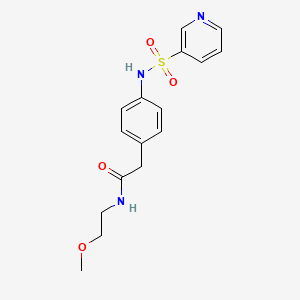

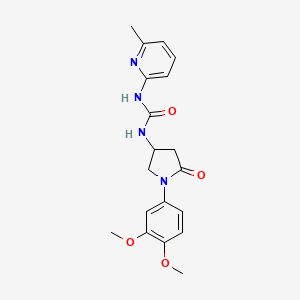

2-Ethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a semi-hydrogenated derivative of quinoline . Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydesApplications De Recherche Scientifique

Antibiotic Properties

- A study identified a tetrahydroquinoline derivative, helquinoline, showing high biological activity against bacteria and fungi. This compound was derived from cultures of Janibacter limosus and displayed properties relevant for antibiotic applications (Asolkar et al., 2004).

Synthetic Chemistry

- Tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline, have been synthesized through Lewis acid-catalyzed reactions. These reactions have implications for the development of various chemical compounds (Lu & Shi, 2007).

Pharmacological Research

- Certain tetrahydroquinoline compounds have shown analgesic and spasmolytic properties, particularly those with a halogenated phenylethyl group. This indicates potential applications in pain management and muscle spasm treatment (Brossi et al., 1960).

- A novel tetrahydroquinoline analog demonstrated ocular hypotensive action in rabbits, suggesting potential applications in eye health (Pamulapati & Schoenwald, 2011).

Chemical Synthesis and Reactivity

- The reaction of 1,2,3,4-tetrahydroquinoline derivatives with various compounds has been explored for the synthesis of different quinolones and related compounds. These studies contribute to our understanding of organic chemistry and synthesis methods (Guillou et al., 1998).

Neurological Research

- The presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, both in normal and parkinsonian conditions, suggests a role in neurological diseases. These compounds might be linked to the development of Parkinson's disease (Niwa et al., 1987).

Mécanisme D'action

Target of Action

Tetrahydroquinolines, a family to which 2-ethyl-1,2,3,4-tetrahydroquinoline belongs, are known for their abundance in natural products and notable biological activity . They are used in various applications, including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

The synthesis of highly substituted tetrahydroquinolines, including this compound, involves a three-component cascade reaction . This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

The synthesis of tetrahydroquinolines involves cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed based on this process .

Pharmacokinetics

The physical properties of 1,2,3,4-tetrahydroquinoline, a related compound, indicate that it is a colorless oil . It is miscible with alcohol, ether, carbon disulfide, and many organic solvents, but only slightly miscible with water . These properties may influence the bioavailability of this compound.

Result of Action

Quinoline derivatives, a family to which this compound belongs, have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .

Action Environment

The synthesis of tetrahydroquinolines involves reactions that can be influenced by the choice of catalyst . For example, changing the catalyst to 5% Pt/C (4 atm H2) dramatically reduced the double bond migration and aromatization pathways, and formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans . Contrary to expectation, larger R groups gave higher cis selectivity for the substituents in the isolated heterocycles .

Propriétés

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10,12H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJREJHQMPXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)

![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)

![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)

![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)

![3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2613504.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2613507.png)